![molecular formula C8H5BrN4 B1528169 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1423037-16-4](/img/structure/B1528169.png)
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
“7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile” is a chemical compound with the CAS Number: 1423037-16-4 . Its molecular weight is 237.06 . The IUPAC name for this compound is 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrN4/c1-13-8-6(9)2-5(4-10)3-7(8)11-12-13/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 237.06 . It should be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Complex Chemical Structures
The synthesis of complex chemical structures often requires specific reagents that facilitate the creation of new bonds or the introduction of functional groups. 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile serves as a versatile intermediate in the synthesis of various chemical compounds. For example, it has been used in the synthesis of thieno-extended purines, marking the first instance of the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system. This process involves several steps, including bromination, nucleophilic displacement, and cyclization to achieve the desired complex structures (Hawkins, Iddon, & Longthorne, 1995).
Environmental Persistence and Removal
The environmental persistence and removal of benzotriazole derivatives, including this compound, have been subjects of research due to their widespread use as corrosion inhibitors. Studies have shown that benzotriazoles are polar and poorly degradable pollutants that can be found in wastewater and surface waters. The elimination of these compounds from wastewater treatment plants varies significantly, and their presence in aquatic environments highlights the need for effective removal strategies to prevent potential environmental impacts (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Corrosion Inhibition
One of the primary applications of this compound is in corrosion inhibition. Its derivatives have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments. Research indicates that these compounds can significantly impede the corrosion process, offering protection efficiencies of up to 80% at certain temperatures. This makes them valuable for applications in various industries, including manufacturing and maintenance, where corrosion resistance is crucial (Onyeachu & Solomon, 2020).
Biological Activity
The biological activity of benzotriazole derivatives, including anticorrosive and potential medicinal properties, is an area of ongoing research. Studies have explored the biotransformation of these compounds under various conditions, such as anaerobic degradation, to understand their behavior in biological systems and the environment. For instance, the degradation pathways of benzotriazoles in activated sludge have been elucidated, revealing significant insights into their environmental fate and potential impacts (Huntscha et al., 2014).
Safety and Hazards
properties
IUPAC Name |
7-bromo-1-methylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c1-13-8-6(9)2-5(4-10)3-7(8)11-12-13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFPOWQQJUJCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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